Cas no 152253-69-5 (4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-)
![4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)- structure](https://nl.kuujia.com/scimg/cas/152253-69-5x500.png)
152253-69-5 structure
Productnaam:4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-
4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-
- 2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-
- 4H-1-Benzopyran-4-one, 2-[3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-
- CHEMBL515360
- DTXSID30164982
- LMPK12112291
- 152253-69-5
- Petalostemumol G
- 2-[3,4-Dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
-
- Inchi: InChI=1S/C30H34O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,31-34,36H,10-12H2,1-6H3
- InChI-sleutel: JJYTVPNJUZEOPO-UHFFFAOYSA-N
- LACHT: C/C(=C/CC1=CC(O)=C(O)C(C/C=C(\C)/C)=C1C1OC2=C(C(=CC(O)=C2C(=O)C=1O)O)C/C=C(\C)/C)/C
Berekende eigenschappen
- Exacte massa: 506.23052
- Monoisotopische massa: 506.230453
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 7
- Complexiteit: 949
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 127
- XLogP3: 7.9
Experimentele eigenschappen
- Dichtheid: 1.281
- Kookpunt: 730.2°Cat760mmHg
- Vlampunt: 238.2°C
- Brekindex: 1.645
- PSA: 127.45
4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)- Gerelateerde literatuur
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
152253-69-5 (4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-) Gerelateerde producten
- 6151-25-3(Quercetin dihydrate)
- 117-39-5(Quercetin)
- 90-19-7(7-O-Methyl Quercetin)
- 479-91-4(Casticin)
- 17313-52-9(Centaureidin)
- 10173-01-0(Jaceidin)
- 480-19-3(Isorhamnetin)
- 528-48-3(Fisetin)
- 529-44-2(Myricetin)
- 896281-26-8(4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide)
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
